molecular formula C15H11F2NO3 B251667 N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B251667
M. Wt: 291.25 g/mol
InChI Key: SSSLMUQMALNQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as DF-MDB, is a synthetic compound that has been extensively researched for its potential pharmacological properties. This compound belongs to the class of benzodioxines and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer growth. N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that cause inflammation and pain. N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the activity of certain signaling pathways, such as NF-κB and STAT3, that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. In addition, N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with excellent purity. N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to exhibit a range of biological activities, which makes it a versatile tool for studying various disease processes. However, there are some limitations to using N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has not been extensively studied in humans, which limits our understanding of its potential therapeutic uses.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in larger quantities with higher purity. Another area of interest is the further characterization of the biochemical and physiological effects of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, particularly in human studies. Additionally, there is potential for the development of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a pharmacological agent.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that starts with the reaction of 2,4-difluorophenol with 1,3-dibromo-2-propanol. The resulting product is then reacted with 4-methoxyphenyl magnesium bromide to form the intermediate compound. The final step involves the reaction of the intermediate with 6-isocyanato-2,3-dihydro-1,4-benzodioxin to form N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. This synthesis process has been optimized to produce high yields of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide with excellent purity.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C15H11F2NO3

Molecular Weight

291.25 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H11F2NO3/c16-10-2-3-12(11(17)8-10)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)

InChI Key

SSSLMUQMALNQOI-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F

solubility

14 [ug/mL]

Origin of Product

United States

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